

# Application Note: Characterization of Iomeprol Hydrolysate-1 using NMR Spectroscopy

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## Compound of Interest

Compound Name: *Iomeprol hydrolysate-1*

Cat. No.: *B195374*

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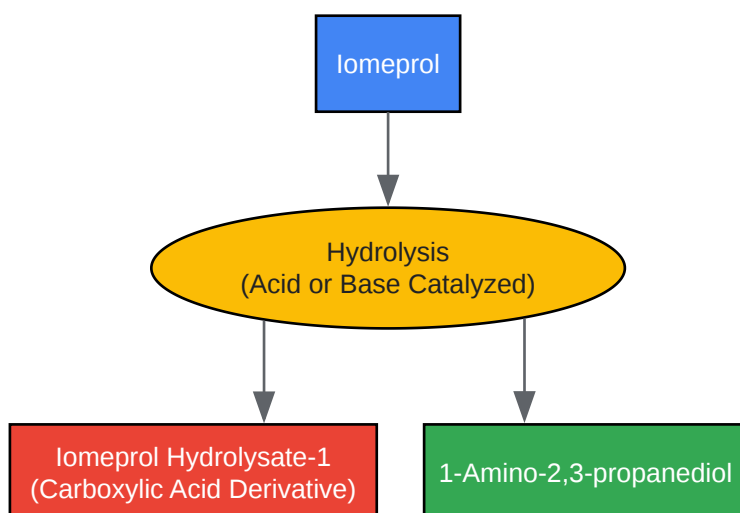
## Introduction

Iomeprol is a non-ionic, tri-iodinated contrast agent widely used in diagnostic imaging.<sup>[1][2]</sup> During its synthesis, formulation, and storage, iomeprol can undergo degradation, with hydrolysis being a common pathway. This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the qualitative and quantitative characterization of a primary hydrolysis product, herein designated as **iomeprol hydrolysate-1**.

For the purposes of this document, **iomeprol hydrolysate-1** is defined as the product resulting from the hydrolysis of one of the two N-(2,3-dihydroxypropyl) amide side chains of iomeprol, leading to the formation of a carboxylic acid moiety. NMR spectroscopy, particularly quantitative NMR (qNMR), is a powerful tool for elucidating the structure of such degradation products and determining their concentration without the need for an identical reference standard.<sup>[3][4]</sup>

## Predicted Hydrolysis Pathway of Iomeprol

The proposed formation of **iomeprol hydrolysate-1** occurs through the cleavage of one of the amide bonds linking a 2,3-dihydroxypropylamine group to the tri-iodinated benzene ring. This reaction is typically accelerated under acidic or basic conditions.



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**Figure 1:** Proposed hydrolysis pathway of iomeprol.

## NMR Data for Iomeprol and Predicted Data for Iomeprol Hydrolysate-1

The following tables summarize the reported  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for iomeprol and the predicted chemical shifts for the proposed structure of **iomeprol hydrolysate-1**. The predictions are based on the known data for iomeprol and established principles of NMR spectroscopy, where the conversion of an amide to a carboxylic acid is expected to induce shifts in the signals of nearby nuclei.

Table 1:  $^1\text{H}$  NMR Data (in  $\text{D}_2\text{O}$ )

Assignment	lomeprol ( $\delta$ ppm)	lomeprol Hydrolysate-1 (Predicted $\delta$ ppm)	Multiplicity
N-CH <sub>3</sub>	~2.9	~2.9	s
CH <sub>2</sub> (dihydroxypropyl)	3.21-3.65	3.2-3.7 (remaining amide), N/A (hydrolyzed side)	m
CH (dihydroxypropyl)	3.21-3.65	3.2-3.7 (remaining amide), N/A (hydrolyzed side)	m
N-CH <sub>2</sub> -CO	~3.85	~3.85	s
CH <sub>2</sub> OH (dihydroxypropyl)	~3.98	~3.98 (remaining amide), N/A (hydrolyzed side)	m
Aromatic CH	8.2-8.4	8.2-8.5	d

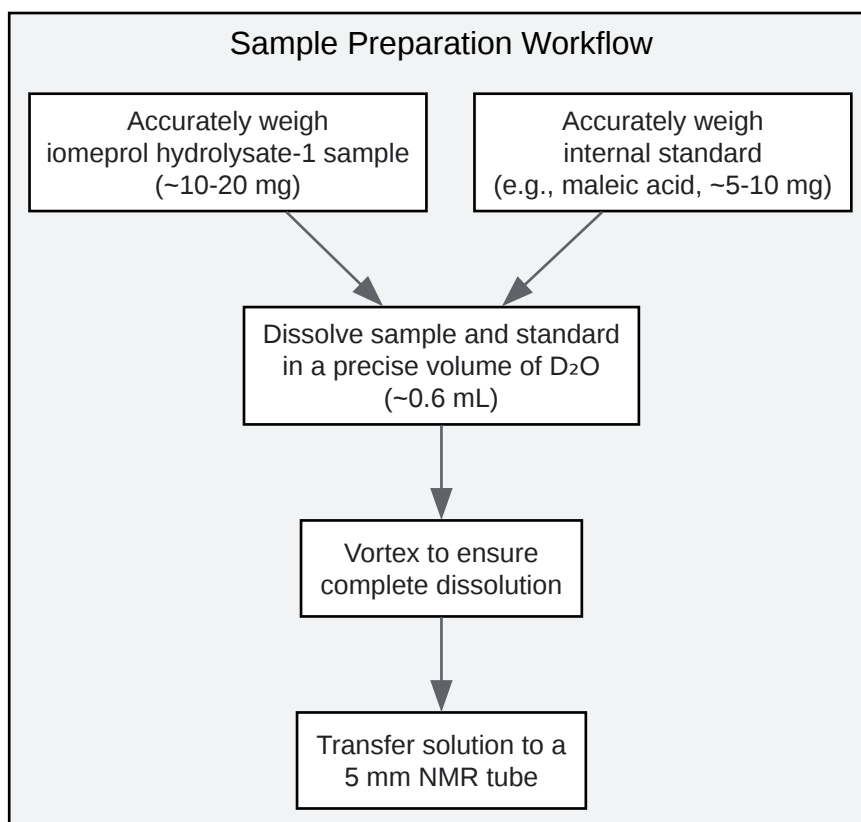
Table 2: <sup>13</sup>C NMR Data (in D<sub>2</sub>O)

Assignment	lomeprol ( $\delta$ ppm)[5]	lomeprol Hydrolysate-1 (Predicted $\delta$ ppm)
N-CH <sub>3</sub>	33.2	~33
N-CH <sub>2</sub> -CO	44.7	~45
CH <sub>2</sub> (dihydroxypropyl)	60.7	~61 (remaining amide), N/A (hydrolyzed side)
CH (dihydroxypropyl)	64.6	~65 (remaining amide), N/A (hydrolyzed side)
CH <sub>2</sub> OH (dihydroxypropyl)	71.2	~71 (remaining amide), N/A (hydrolyzed side)
Aromatic C-I	90.1, 99.8, 99.9	~90-100
Aromatic C-N / C-CO	145.5, 150.5, 150.6	~145-152
C=O (amide)	171.3, 171.4	~171 (remaining amides)
C=O (amide)	173.9	~174 (remaining amide)
C=O (carboxylic acid)	N/A	~175-180

## Experimental Protocols

### Sample Preparation for Qualitative and Quantitative NMR

A detailed protocol for sample preparation is crucial for obtaining high-quality and reproducible NMR data.



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**Figure 2:** Workflow for qNMR sample preparation.

Protocol:

- Accurately weigh approximately 10-20 mg of the **iomeprol hydrolysate-1** sample into a clean, dry vial.
- Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, certified reference material) into the same vial. The internal standard should have a known purity and its NMR signals should not overlap with those of the analyte.
- Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., D<sub>2</sub>O) to the vial.
- Vortex the vial until both the sample and the internal standard are completely dissolved.
- Transfer the solution to a 5 mm NMR tube.

## NMR Data Acquisition

### Instrumentation:

- A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity is recommended for analyzing low-level impurities.[\[6\]](#)

### $^1\text{H}$ NMR Acquisition Parameters (Quantitative):

- Pulse Sequence: A standard single-pulse sequence (e.g., zg30) with a  $30^\circ$  pulse angle to ensure uniform excitation.
- Relaxation Delay (d1): Set to at least 5 times the longest  $T_1$  relaxation time of the signals of interest (both analyte and standard). A typical starting value is 30 seconds.
- Acquisition Time (aq): Sufficiently long to ensure good digital resolution (e.g., 3-4 seconds).
- Number of Scans (ns): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
- Temperature: Maintain a constant and accurately calibrated temperature (e.g., 298 K).

### $^{13}\text{C}$ NMR Acquisition Parameters (Qualitative):

- Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30).
- Relaxation Delay (d1): 2-5 seconds.
- Number of Scans (ns): A sufficient number of scans to obtain a good signal-to-noise ratio.

## Data Processing and Analysis

### $^1\text{H}$ NMR (Quantitative):

- Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
- Perform accurate phasing and baseline correction.

- Integrate the well-resolved signals of both the **iomeprol hydrolysate-1** and the internal standard.
- Calculate the concentration or purity of the hydrolysate using the following formula:

$$\text{Purity (\%)} = (I_{\text{analyte}} / I_{\text{std}}) * (N_{\text{std}} / N_{\text{analyte}}) * (MW_{\text{analyte}} / MW_{\text{std}}) * (m_{\text{std}} / m_{\text{analyte}}) * P_{\text{std}}$$

Where:

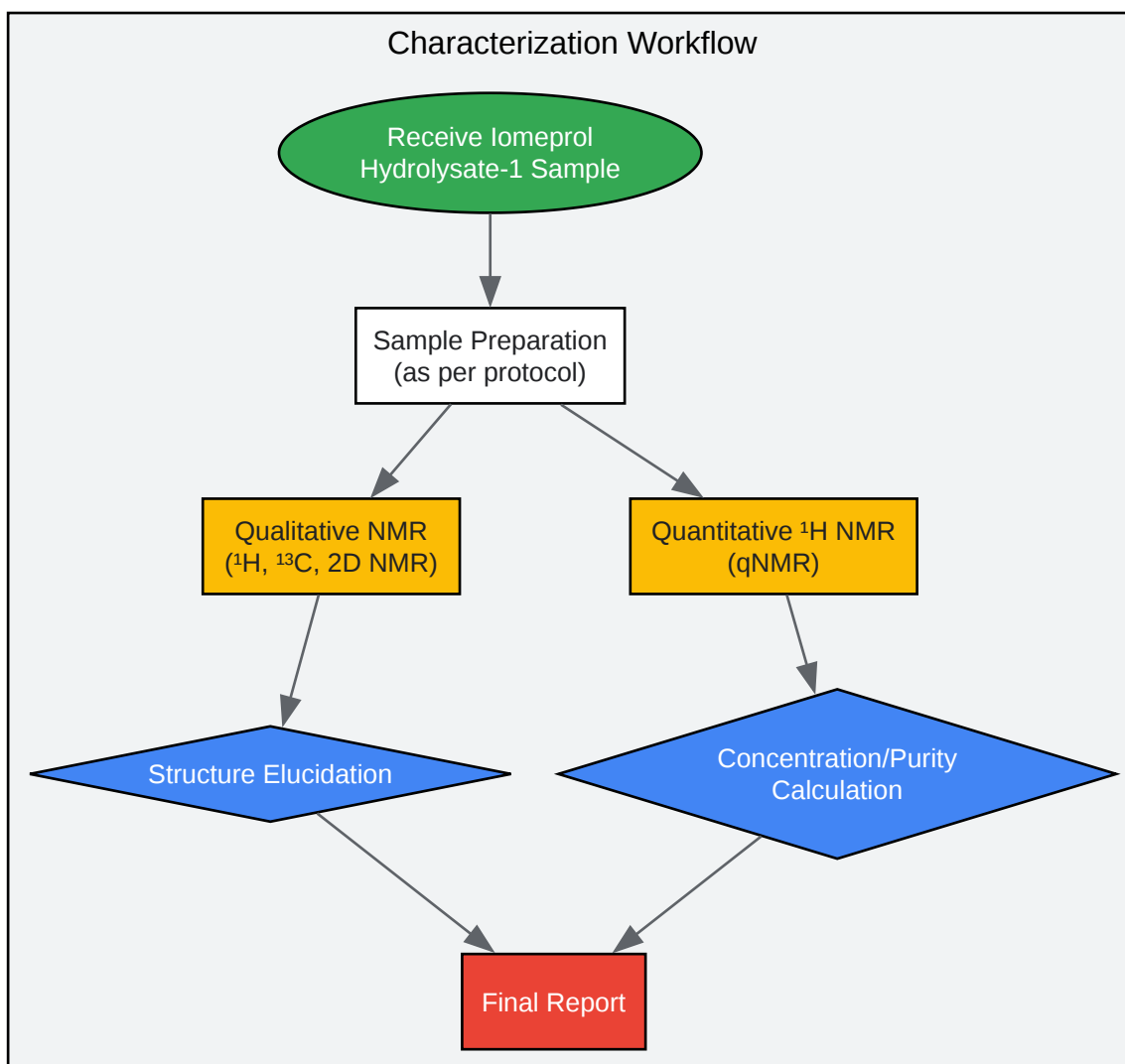
- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular weight
- m = mass
- P = Purity of the standard

<sup>13</sup>C NMR (Qualitative):

- Apply a line broadening of 1-2 Hz.
- Perform phasing and baseline correction.
- Assign the chemical shifts based on comparison with the iomeprol reference spectrum, predicted values, and 2D NMR experiments (e.g., HSQC, HMBC) if necessary.

## Logical Workflow for Characterization

The overall process for the characterization of **iomeprol hydrolysate-1** using NMR is a systematic workflow from sample receipt to final data analysis and reporting.



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**Figure 3:** Logical workflow for NMR characterization.

## Conclusion

NMR spectroscopy is an indispensable technique for the structural elucidation and quantification of impurities and degradation products in pharmaceutical substances. This application note provides a comprehensive framework for the characterization of **iomeprol hydrolysate-1**. The detailed protocols for sample preparation, data acquisition, and data analysis, along with the predicted NMR data, serve as a valuable resource for researchers and scientists in the field of drug development and quality control. The use of qNMR, in particular,



offers a direct and accurate method for determining the purity of such hydrolysates, which is critical for ensuring the safety and efficacy of the final drug product.

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